1-Penten-3-OL

Catalog No.
S573774
CAS No.
616-25-1
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Penten-3-OL

CAS Number

616-25-1

Product Name

1-Penten-3-OL

IUPAC Name

pent-1-en-3-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3

InChI Key

VHVMXWZXFBOANQ-UHFFFAOYSA-N

SMILES

CCC(C=C)O

Solubility

90.1 mg/mL at 25 °C
sparsely soluble in water; miscible in ether
Miscible at room temperature (in ethanol)

Synonyms

1-penten-3-ol, 1-pentene-3-ol

Canonical SMILES

CCC(C=C)O

Food Science:

  • Occurrence: 1-Penten-3-OL has been detected in various food items, including teas (particularly red and herbal), kohlrabi, and green tea []. Studies suggest it contributes to the bitter, fruity, and green taste profile of these foods [].
  • Biomarker Potential: Due to its presence in specific foods and potential for detection, researchers are exploring the possibility of using 1-Penten-3-OL as a biomarker for dietary intake of these foods []. However, further research is needed to validate its effectiveness and establish clear correlations.

Biological Activity:

  • Limited Information: While research is ongoing, there is currently limited scientific data available regarding the specific biological activities or potential applications of 1-Penten-3-OL [, ].

Future Research Directions:

Given the limited research on 1-Penten-3-OL, several potential areas for future exploration exist:

  • Understanding its role in various biological systems: Further research could investigate the potential biological functions and interactions of 1-Penten-3-OL within different organisms.
  • Exploring its potential applications: Depending on the results of further research, 1-Penten-3-OL could be explored for potential applications in various fields, such as food science, medicine, or agriculture.

1-Penten-3-ol is an organic compound with the molecular formula C5H10OC_5H_{10}O and a CAS number of 616-25-1. It is classified as a linear alcohol featuring a double bond, specifically an allylic alcohol. The structure consists of a five-carbon chain with a hydroxyl group (-OH) attached to the third carbon and a double bond between the first and second carbons. This compound is notable for its green odor and is often utilized in the fragrance and flavor industries due to its pleasant scent profile, which enhances notes in cucumber, melon, and berry flavors .

Typical of alcohols and alkenes:

  • Esterification: It can react with carboxylic acids to form esters.
  • Hydration: Under acidic conditions, it can undergo hydration to yield 3-pentanol.
  • Oxidation: The alcohol group can be oxidized to form 1-penten-3-one or other carbonyl compounds .

The reactivity of 1-penten-3-ol is influenced by the presence of both the hydroxyl group and the double bond, allowing it to participate in addition reactions as well.

1-Penten-3-ol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent. In particular, it has shown effectiveness against certain bacteria and fungi, which makes it relevant in food preservation and safety applications . Additionally, its sensory properties contribute to its use in flavoring agents, enhancing palatability in food products.

Several methods exist for synthesizing 1-penten-3-ol:

  • Hydroformylation: This involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can be subsequently reduced to alcohols.
  • Alkene Hydrolysis: Starting from 1-pentene, hydrolysis can yield 1-penten-3-ol through controlled reactions.
  • Addition Reactions: The addition of water across the double bond of 1-penten-2-ol can also produce 1-penten-3-ol .

These synthetic routes allow for the production of 1-penten-3-ol in varying purities suitable for industrial applications.

The applications of 1-penten-3-ol are diverse:

  • Flavoring Agent: It is widely used in food products to impart fruity flavors.
  • Fragrance Component: Its pleasant odor makes it valuable in perfumes and scented products.
  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 1-penten-3-ol. Here are some notable comparisons:

CompoundStructureUnique Features
1-PentanolCH₃(CH₂)₃OHA straight-chain primary alcohol; lacks double bond.
2-PentanolCH₃CH(OH)(CH₂)₂A secondary alcohol; different position of hydroxyl group.
1-Penten-2-olCH₂=CH(CH₂)₂OHHas a double bond at a different position; affects reactivity.
3-Hexen-1-olCH₃(CH₂)₄CHOHLonger carbon chain; used in similar applications but with different sensory profiles.

1-Penten-3-ol's unique combination of an allylic alcohol structure and specific odor profile distinguishes it from these similar compounds, making it particularly valuable in flavoring and fragrance applications .

Physical Description

Colourless, mobile liquid; powerful, grassy-green odou

XLogP3

1.1

Density

0.831-0.837

GHS Hazard Statements

Aggregated GHS information provided by 1497 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

616-25-1

Wikipedia

1-penten-3-ol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Penten-3-ol: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types